molecular formula C16H16N2O9 B1191880 NPEC-caged-LY 379268

NPEC-caged-LY 379268

Cat. No.: B1191880
M. Wt: 380.31
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Description

The Paradigm Shift Towards Spatiotemporal Precision in Chemical Biology

Biological processes inherently occur with strict spatial and temporal regulation. To accurately study these dynamic events, the tools employed must similarly operate with high spatiotemporal precision. Optochemical control represents a significant paradigm shift by enabling the manipulation of biological functions using light as a conditional stimulus. Light offers advantages such as high spatial resolution, precise temporal control, and a non-invasive nature, making it an excellent external trigger for modulating cellular processes in real-time. researchgate.netnih.govresearchgate.net This approach, sometimes referred to as 'chemistry's version of optogenetics,' allows for the regulation of various cellular functions. researchgate.net Harnessing light has facilitated significant advancements in research applications and shows potential for clinical studies. researchgate.netresearchgate.net

Fundamental Principles and Research Utility of Caged Compounds

Caged compounds are a key class of tools in optochemical control. These are molecules whose biological activity is masked by a photosensitive protecting group (a "cage"). colab.wsacs.orgresearchgate.net Upon irradiation with light of a specific wavelength, the cage is cleaved, rapidly releasing the biologically active molecule. colab.wsresearchgate.netmdpi.com This photorelease process allows for the swift (typically milliseconds) and spatially defined activation of the caged molecule. colab.ws The ability to control the timing and location of molecule release makes caged compounds invaluable for perturbing biological processes with high precision. colab.wsacs.orgresearchgate.net They function analogously to prodrugs, where the effector's activity is latent, but caged compounds offer superior temporal and spatial control due to the nature of the light trigger. acs.org Light is bio-orthogonal, can penetrate living tissue, and initiates rapid uncaging. acs.org

The concept of using photoremovable protecting groups (PPGs), also known as photocages, for temporary inactivation of biologically active substrates dates back several decades. mdpi.com Early work in the late 1970s pioneered the application of 2-nitrobenzyl derivatives as photolabile protecting groups in biochemistry, notably with the synthesis of 'caged ATP'. psu.edu Since then, considerable effort has been dedicated to developing novel photoactivatable chemical probes and exploring their applications. mdpi.com The design criteria for effective PPGs include clean photoreaction with high quantum yield, minimal absorption by the biological environment, biocompatibility of the PPG and its byproducts, and appropriate solubility in the target media. mdpi.compsu.eduacs.org While 2-nitrobenzyl derivatives have been widely used, their disadvantages, such as toxic and strongly absorbing by-products and relatively slow release rates, have prompted the development of new caging groups. psu.edu The field has seen the development of various chemical scaffolds operating at different wavelengths, with ongoing efforts to improve properties like uncaging efficiency and compatibility with different biological systems. mdpi.comchimia.ch

NPEC-caged-LY 379268 as a Representative Tool for Metabotropic Glutamate (B1630785) Receptor (mGluR) Modulation in Experimental Systems

This compound is a specific example of a caged compound utilized for the study of metabotropic glutamate receptors (mGluRs), particularly group II mGluRs (mGluR2 and mGluR3). google.commedchemexpress.com LY 379268 is a potent and selective agonist for these receptors. tocris.comwikipedia.org Group II mGluRs are G protein-coupled receptors primarily located on presynaptic membranes, where their activation leads to the inhibition of the cyclic AMP cascade and a reduction in glutamate release, thus mediating presynaptic inhibition. tocris.comgenecards.org They are involved in various normal brain functions and have been implicated in neurological and psychiatric disorders. genecards.orgplos.org

Caging LY 379268 with the NPEC (1-(2-nitrophenyl)ethylcarbamate) protecting group renders the molecule biologically inactive until it is exposed to light. google.com The NPEC group is a type of nitrobenzyl-based cage. psu.eduresearchgate.net Upon irradiation with UV light, the NPEC group is cleaved, releasing active LY 379268. This allows researchers to activate mGluR2/3 signaling with high spatiotemporal precision in experimental systems, such as cell cultures or brain slices.

Research findings utilizing LY 379268 (and by extension, its caged counterpart for controlled activation) have demonstrated its effects on glutamatergic neurotransmission. For instance, LY379268 has been shown to regulate postsynaptic AMPA receptors by affecting the synaptic trafficking of their subunits, GluA1 and GluA2, in prefrontal cortical neurons. plos.org This regulation appears to involve the ERK1/2 signaling pathway for GluA1 and both ERK1/2 and GSK-3β pathways for GluA2. plos.org Studies have also indicated that activation of mGluR2/3 by LY379268 can provide neuroprotection against hypoxia-ischemia in animal models, potentially by decreasing glutamate release and reducing oxidative stress. mdpi.com The ability to precisely control the timing and location of LY 379268 release using its NPEC-caged form allows for a more detailed investigation into the specific roles of mGluR2/3 activation in these complex cellular and physiological processes.

The NPEC protecting group, like other nitrobenzyl cages, releases the substrate upon photolysis. psu.eduresearchgate.net The uncaging process with NPEC-based PPGs typically occurs on a millisecond to second timescale. researchgate.net While nitrobenzyl cages have been widely used, ongoing research explores alternative caging groups with improved properties, such as uncaging at longer wavelengths to reduce phototoxicity and scattering in biological tissues. chimia.chnih.gov However, this compound remains a valuable tool for researchers investigating the functions of group II mGluRs with light-activated control.

Here is a table summarizing the key properties of this compound and its active form, LY 379268, based on the information gathered:

CompoundClassTarget ReceptorsActivity (Active Form)Caging GroupActivation Stimulus
This compoundCaged CompoundmGluR2/3Inactive (Caged)NPECLight (UV)
LY 379268Group II Metabotropic Glutamate AgonistmGluR2, mGluR3AgonistN/AN/A

Table 1: Properties of this compound and LY 379268

Research using this caged compound contributes to a deeper understanding of mGluR signaling and its implications in various physiological and pathological conditions, leveraging the power of spatiotemporal control offered by optochemical tools.

Properties

Molecular Formula

C16H16N2O9

Molecular Weight

380.31

SMILES

CC(O/C(O)=N/[C@@]1(C(O)=O)CO[C@@]2([H])[C@@](C(O)=O)([H])[C@]21[H])([H])C3=CC=CC=C3N(=O)=O

Synonyms

(N)-1-(2-Nitrophenyl)ethylcarboxy-(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Origin of Product

United States

Chemical Synthesis, Structure, and Photochemical Properties of Npec Caged Ly 379268

Design Rationale for Photolabile Protecting Groups in Neurochemical Probes

The development of optochemical tools, such as caged compounds, allows researchers to perturb and investigate biological processes with a high degree of spatiotemporal precision. nih.govnih.gov Photolabile protecting groups are central to these tools, rendering a bioactive molecule inactive until a pulse of light cleaves the protecting group, releasing the active compound. nih.govtdx.cat This technique is particularly valuable in neuroscience for studying dynamic events like neuronal signal transduction. nih.gov

Desirable properties for photolabile protecting groups used in biological applications include appropriate absorption maxima (ideally shifted towards longer wavelengths to reduce phototoxicity and enhance tissue penetration), high molar extinction coefficient (ε), and high quantum yield of uncaging (φu) for efficient release. nih.gov Good aqueous solubility and stability of both the caged compound and the photoreleased by-products are also crucial, especially for in vivo applications. nih.govnih.govwikipedia.org The photoreleased by-products should ideally be non-toxic and have low absorbance in the relevant spectral range. nih.gov Furthermore, the caged compound should exhibit high stability in the dark, ensuring minimal background activity before irradiation. nih.govacs.org

Characteristics of the 1-(2-Nitrophenyl)ethoxycarbonyl (NPEC) Caging Moiety

The 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group is a widely used photolabile protecting group. researchgate.netrsc.org It belongs to the nitrophenylethyl (NPE)-type caging groups, which were developed as more reactive alternatives to the earlier o-nitrobenzyl group. researchgate.netrsc.org The NPEC group is photosensitive and can be used to cage various functional groups, particularly amines, by forming a carbamate (B1207046) linkage. scbt.comrsc.org

Orthogonality and Versatility of NPEC Group in Protecting Bioactive Amines

Orthogonality is a key consideration when designing experiments involving multiple protecting groups or when caging a molecule with multiple reactive sites. Photolabile protecting groups offer orthogonality with respect to acid- or base-sensitive groups, as their removal is triggered by light. sonar.ch The NPEC group has demonstrated versatility in protecting amino groups. researchgate.netrsc.org Studies have shown the orthogonal reactivity of the NPEC group with other protecting groups like Boc and Ns, allowing for selective deprotection using photoirradiation for NPEC removal while leaving the other groups intact under specific conditions. researchgate.netrsc.orgresearchgate.netoup.com This orthogonality makes the NPEC group valuable in complex synthetic strategies, such as the synthesis of polyamines, where temporary protection of terminal amino groups is required. researchgate.netrsc.orgresearchgate.net

General Synthetic Approaches for Conjugating the NPEC Group to Active Compounds

General synthetic approaches for conjugating the NPEC group to active compounds typically involve forming a carbamate linkage between the NPEC moiety and an amine or hydroxyl group on the target molecule. glpbio.com The NPEC group can be introduced using activated NPEC reagents, such as NPEC-succinimidyl ester (NPEC-OSu), NPEC-chloride (NPEC-Cl), or NPEC-O-benzotriazole (NPEC-OBt). rsc.org For example, NPEC-OSu can be prepared from 1-(2-nitrophenyl)ethanol (B14764) and N,N'-disuccinimidyl carbonate. rsc.org These activated esters can then react with the amino or hydroxyl group of the target molecule under suitable reaction conditions to form the caged compound. rsc.orgglpbio.com

Specific synthetic routes are dependent on the structure of the target compound. However, a common strategy involves derivatizing the native effector species rather than de novo synthesis to preserve chirality. wiley-vch.de

Considerations for Achieving High Purity and Stability in Caged Compounds

Achieving high purity and stability is crucial for caged compounds intended for biological applications. nih.govacs.orgfishersci.be Purity ensures that the observed biological effects are solely due to the released active compound and not impurities. Stability in the dark prevents premature release of the active molecule, which could lead to unwanted background activity. nih.govacs.org

Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential throughout the synthesis and purification process to monitor the reaction, assess purity, and confirm the structure of the caged compound. acs.org Careful selection of reaction conditions, including temperature, solvent, concentration, and catalyst, is critical to minimize side reactions and maximize the yield and purity of the desired caged product. acs.orgacs.org The stability of caged compounds can be influenced by factors such as pH and the presence of hydrolytic enzymes. nih.govwiley-vch.dersc.org Introducing hydrophilic groups can improve aqueous solubility, which is often necessary for biological applications, although this can sometimes impact stability. nih.govnih.govwiley-vch.de

Specific considerations for stability include minimizing background hydrolysis of the caged compound while ensuring rapid substrate release upon irradiation. nih.gov The chemical stability of the caged compound in the intended experimental medium (e.g., physiological buffer) is paramount. acs.org

Photochemistry and Uncaging Kinetics of the NPEC Chromophore

The NPEC group acts as a chromophore, absorbing light at a specific wavelength to initiate the uncaging reaction. The photochemical properties of the NPEC chromophore dictate the efficiency and rate of the light-induced release of the caged molecule. tocris.comwiley-vch.deCurrent time information in Bangalore, IN.citeab.comscbt.comcaymanchem.comlgcstandards.com

The uncaging process involves the absorption of a photon by the NPEC group, leading to a photochemical reaction that cleaves the bond linking the protecting group to the caged molecule. tocris.comacs.orgciteab.comscbt.comcaymanchem.com The efficiency of this process is quantified by the quantum yield of uncaging (φu), which represents the number of molecules uncaged per photon absorbed. nih.govacs.org The rate of uncaging is also a critical parameter, particularly for studying fast biological events. nih.govnih.gov

Studies on the photodegradation of NPEC-protected compounds have shown that the efficiency can be influenced by the irradiation source and solvent. For instance, irradiation with a UV lamp (365 nm) or an LED (365 nm) can induce NPEC deprotection. rsc.org Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been found to increase the conversion efficiency in NPEC photodegradation. rsc.org

Molecular Mechanism of Photolytic Cleavage and Release

The photolytic cleavage of o-nitrobenzyl-based caging groups, including the NPEC group, generally proceeds via an intramolecular mechanism initiated by the absorption of light. psu.edutocris.comsonar.chciteab.comscbt.comcaymanchem.com Upon excitation, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. tocris.comciteab.comscbt.comcaymanchem.com This intermediate then undergoes a series of rearrangements and fragmentation steps, ultimately resulting in the release of the caged molecule, carbon dioxide (in the case of carbamate linkages), and a nitroso-byproduct. tocris.comciteab.comscbt.comcaymanchem.com

The specific steps involved in the photolytic cleavage of the NPEC group attached to an amine (forming a carbamate) are as follows:

Photoexcitation of the 2-nitrophenyl chromophore.

Intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group oxygen, forming a biradical.

Formation of a cyclic intermediate (likely a five-membered ring).

Rearrangement to the aci-nitro form.

Elimination of the caged amine and carbon dioxide, along with the formation of 2-nitrosoacetophenone as a byproduct. tocris.comciteab.comscbt.comcaymanchem.com

The rate of uncaging can be influenced by factors such as the wavelength and intensity of the light source, the solvent, and the chemical environment around the caged molecule. rsc.orgrsc.org

While specific detailed research findings or data tables solely focused on the uncaging kinetics of NPEC-caged-LY 379268 were not prominently found in the search results, the general principles of NPEC photochemistry described above are applicable. The molecular formula of this compound is C₁₆H₁₆N₂O₉, and its molecular weight is 380.31 g/mol . scbt.com

Wavelength-Dependent Photolysis Efficiency and Quantum Yield

Information specifically detailing the wavelength-dependent photolysis efficiency and quantum yield for this compound was not found in the conducted searches. Generally, the photolysis efficiency and quantum yield of nitrophenylethyl-based caged compounds are dependent on the excitation wavelength, as the chromophore's absorption spectrum dictates which wavelengths are effective in inducing the uncaging reaction. Different wavelengths within the absorption band of the NPEC group may lead to varying efficiencies of photoproduct formation. The quantum yield, defined as the number of molecules uncaged per photon absorbed, is a critical parameter for characterizing the efficiency of the photolysis process.

Molecular and Cellular Pharmacology of Uncaged Ly 379268

Characterization of LY 379268 as a Selective Group II mGluR Agonist

LY 379268 is widely recognized as a highly selective and potent agonist for group II mGluRs, which comprise the mGluR2 and mGluR3 subtypes. wikipedia.orgnih.govnih.gov This class of receptors is negatively coupled to adenylyl cyclase, and their activation typically leads to a decrease in cellular cyclic AMP (cAMP) levels. openpharmacologyjournal.com The selectivity of LY 379268 for group II mGluRs over group I and group III receptors is a critical feature, making it an invaluable tool for dissecting the specific physiological roles of the mGluR2 and mGluR3 subtypes. rndsystems.combio-techne.comtocris.comadooq.com

LY 379268 demonstrates high selectivity for both mGluR2 and mGluR3 subtypes. nih.gov Research has shown that it possesses over 80-fold selectivity for group II mGluRs compared to other metabotropic glutamate (B1630785) receptors. nih.govbio-techne.comtocris.comadooq.com While it binds to both subtypes, some studies using knockout mice suggest that the primary antipsychotic-like effects of LY 379268 are mediated through the mGluR2 subtype, not mGluR3. metris.nlbohrium.com For instance, the ability of LY 379268 to reverse hyperactivity induced by phencyclidine (PCP) and amphetamine was observed in wild-type and mGluR3 knockout mice, but not in mice lacking the mGluR2 receptor. metris.nlbohrium.com This indicates that mGluR2 is the key mediator for these specific behavioral effects of the compound.

LY 379268 exhibits a high binding affinity for group II mGluRs, acting as a potent agonist with nanomolar efficacy. The compound's receptor activation profile is characterized by its potent stimulation of both human mGluR2 and mGluR3. This potency allows for the modulation of receptor activity at low concentrations, minimizing off-target effects.

Detailed binding assays have quantified its efficacy, revealing slight differences in its interaction with the two receptor subtypes. The half-maximal effective concentration (EC₅₀) values, which measure the concentration of the drug that provokes a response halfway between the baseline and maximum response, are in the low nanomolar range for both receptors.

Receptor SubtypeEC₅₀ Value (nM)Reference
Human mGluR22.69 nih.govrndsystems.combio-techne.comtocris.comadooq.comnih.govmedchemexpress.com
Human mGluR34.48 nih.govrndsystems.combio-techne.comtocris.comadooq.comnih.govmedchemexpress.com

Intracellular Signaling Cascades Modulated by mGluR2/3 Activation by LY 379268

Activation of group II mGluRs by LY 379268 initiates several intracellular signaling cascades that modulate neuronal function. nih.gov Canonically, these Gαi/o-coupled receptors inhibit adenylyl cyclase, reducing cAMP production. openpharmacologyjournal.comfrontiersin.org Beyond this primary pathway, mGluR2/3 activation can also influence other critical signaling molecules, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. frontiersin.org

A significant consequence of mGluR2/3 activation by LY 379268 is the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA) receptor expression and trafficking. nih.govplos.orgnih.gov Studies in prefrontal cortical neurons have shown that LY 379268 significantly increases both the surface and total expression of the AMPA receptor subunits GluA1 and GluA2. nih.govplos.orgnih.gov This effect, which is blocked by the mGluR2/3 antagonist LY341495, suggests a transcriptional regulation mechanism. plos.orgnih.gov The increased number of functional AMPA receptors at the postsynaptic membrane leads to a significant increase in the amplitude, but not the frequency, of miniature excitatory postsynaptic currents (mEPSCs). plos.orgnih.gov This finding indicates that LY 379268 enhances the synaptic strength of individual connections rather than altering the probability of neurotransmitter release. plos.org

The regulation of AMPA receptor trafficking by LY 379268 involves a complex interplay with key intracellular signaling pathways, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) and glycogen (B147801) synthase kinase-3β (GSK-3β) pathways. nih.govplos.orgnih.govnih.govmdpi.com

General Role of Group II mGluRs in Regulating Synaptic Physiology

Group II mGluRs (mGluR2 and mGluR3) are crucial regulators of synaptic excitability and plasticity throughout the central nervous system. nih.govnih.goveneuro.org They are predominantly located on presynaptic terminals of both glutamatergic and GABAergic neurons. frontiersin.orgnih.gov

Advanced Methodologies for Applying Npec Caged Ly 379268 in Research

Experimental Systems for Spatiotemporal Control of mGluR Activity

The utility of NPEC-caged-LY 379268 is realized in various experimental preparations that maintain the intricate connectivity of neural tissue. These systems allow for the controlled activation of mGluRs to study their effects on synaptic transmission, neuronal excitability, and network dynamics.

Neuronal cultures and acute brain slice preparations are primary platforms for studying the effects of this compound. columbia.edunih.gov Brain slices, in particular, preserve the local microcircuitry of a specific brain region, offering a more physiologically relevant context than dissociated cultures. nih.gov In these preparations, this compound can be bath-applied, allowing it to diffuse throughout the extracellular space. The targeted release of LY 379268 is then achieved by precise illumination of the area of interest, such as a specific dendritic segment or a population of synapses. nih.govnih.gov This approach enables researchers to mimic the localized activation of mGluRs and investigate their role in synaptic plasticity and information processing within intact neural circuits. columbia.edunih.gov

The delivery of this compound can be tailored to investigate either extracellular or intracellular receptor populations, although group II mGluRs are primarily located on the cell surface.

For extracellular uncaging , the most common method is bath application, where the caged compound is added to the artificial cerebrospinal fluid (aCSF) perfusing the brain slice or neuronal culture. tocris.com This ensures a stable and known concentration of the inactive compound throughout the preparation. The subsequent photolysis releases LY 379268 into the extracellular space, where it can bind to presynaptic or postsynaptic mGluRs.

Intracellular uncaging is a more specialized technique, typically employed for compounds that have intracellular targets. While group II mGluRs are cell-surface receptors, this technique could theoretically be used to study potential non-canonical intracellular roles or to precisely control the concentration of the agonist near the inner leaflet of the cell membrane. This would typically involve loading the caged compound into a single neuron via a patch pipette during whole-cell electrophysiological recordings.

Delivery TechniqueTarget LocationTypical ApplicationAdvantages
Bath ApplicationExtracellularStudying synaptic transmission and network activity in brain slices and neuronal cultures.Uniform concentration, ease of application.
Local PerfusionExtracellularRestricting the effect to a specific region of a larger preparation.Spatial confinement of the caged compound.
Patch Pipette LoadingIntracellularInvestigating cell-autonomous effects and potential intracellular targets.High specificity to a single cell.

Optical Illumination Strategies for this compound Activation

The activation of this compound is achieved through photolysis, using either one-photon or two-photon excitation. The choice of illumination strategy depends on the desired level of spatial precision and the complexity of the experimental preparation.

One-photon uncaging involves the absorption of a single high-energy photon, typically in the ultraviolet (UV) range, to cleave the caging group. tocris.com This method is effective for activating this compound over a relatively large area, such as a population of neurons or a significant portion of a dendritic tree. While simpler to implement, one-photon excitation suffers from limited spatial resolution in the axial (z) dimension due to light scattering in biological tissue. columbia.edu This can lead to the unintended activation of receptors above and below the focal plane.

Two-photon uncaging offers a significant improvement in spatial resolution, making it the preferred method for studying synaptic function in dense neural tissue. columbia.edunih.govdoaj.org This technique relies on the near-simultaneous absorption of two lower-energy photons, typically in the infrared (IR) range, to achieve the same energy level as a single UV photon. doaj.org Because the probability of two-photon absorption is highest at the focal point of a high-numerical-aperture objective, uncaging is restricted to a diffraction-limited volume, often on the scale of a single dendritic spine. nih.govdoaj.org This exquisite spatial precision allows for the activation of mGluRs at individual synapses, enabling the detailed mapping of their distribution and function within complex neural circuits. columbia.edunih.gov

Illumination StrategyPrincipleSpatial ResolutionKey Applications
One-Photon UncagingSingle high-energy (UV) photon absorption.Lower axial resolution, prone to scattering.Activating larger neuronal populations or broader dendritic regions.
Two-Photon UncagingSimultaneous absorption of two lower-energy (IR) photons.High 3D spatial resolution (sub-micrometer).Activating mGluRs at single synapses or dendritic spines for circuit mapping. columbia.edunih.gov

Integrated Readout Systems for Measuring this compound Effects

To measure the physiological consequences of LY 379268 release, uncaging experiments are typically combined with electrophysiological recordings and/or fluorescence imaging techniques.

Fluorescence imaging , especially calcium imaging, offers a way to monitor the activity of large populations of neurons or specific subcellular compartments. columbia.edu Genetically encoded calcium indicators (e.g., GCaMP) or synthetic calcium dyes can be used to visualize changes in intracellular calcium concentrations that result from mGluR-mediated signaling cascades. Combining two-photon uncaging with two-photon calcium imaging allows for an all-optical approach to both manipulate and record neural activity with high spatiotemporal resolution. columbia.edu

Readout SystemMeasurementInformation Gained
Electrophysiology (Patch-Clamp)Synaptic currents, membrane potential, action potentials.Effects on synaptic strength, neuronal excitability, and integration of synaptic inputs.
Calcium ImagingChanges in intracellular calcium concentration.Mapping of downstream signaling pathways and monitoring the activity of neuronal populations. columbia.edu

Electrophysiological Recordings of Synaptic Currents and Potentials

Photolytic release of LY 379268 from its NPEC-caged precursor enables researchers to study its effects on synaptic currents and potentials with a precision that is not achievable through bath application. By using a focused light source, typically a UV laser or a two-photon laser, LY 379268 can be released at specific subcellular locations, such as individual dendritic spines or presynaptic terminals. This targeted activation of mGluR2/3 can then be correlated with simultaneous electrophysiological measurements.

Research Findings from LY 379268 Application:

Activation of mGluR2/3 by LY 379268 has been shown to modulate neuronal activity and synaptic transmission in various ways. As presynaptic autoreceptors, their activation typically leads to a reduction in glutamate (B1630785) release. nih.gov Electrophysiological studies have demonstrated that LY 379268 can:

Restore Neuronal Excitatory/Inhibitory (E/I) Balance: In models where the E/I balance is disrupted, such as by NMDA receptor antagonists, LY 379268 has been shown to reverse deficits in auditory-evoked brain oscillations, suggesting a role in normalizing network function. nih.gov

Modulate Postsynaptic Receptor Function: Beyond its presynaptic effects, LY 379268 can influence postsynaptic glutamate receptors. It has been found to modulate NMDA receptor expression and function through the activation of intracellular signaling pathways like Akt/glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov

Normalize Dopamine (B1211576) Neuron Firing: In animal models relevant to psychiatric disorders, LY 379268 can normalize the aberrant, hyperactive firing of dopamine neurons in the ventral tegmental area (VTA). nih.gov

Two-photon uncaging of this compound combined with whole-cell patch-clamp recordings allows for the precise measurement of changes in excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) at single synapses. For instance, by uncaging LY 379268 at a presynaptic terminal, one could directly measure the resulting reduction in neurotransmitter release as a decrease in the amplitude of the postsynaptic current. This approach bypasses the presynaptic terminal, allowing for the specific investigation of postsynaptic mechanisms. ucdavis.edu

Table 1: Electrophysiological Effects of LY 379268 (the active compound)

Parameter MeasuredEffect of LY 379268 ActivationAssociated Signaling PathwayReference
Auditory Evoked Brain OscillationsRestoration of deficits induced by NMDA receptor antagonists.Modulation of neuronal E/I balance. nih.gov
NMDA Receptor FunctionUpregulation and functional modulation.Akt/GSK3β pathway. nih.gov
Dopamine Neuron Firing Rate (VTA)Reduction in the number of spontaneously active neurons in a disease model.Indirect modulation via hippocampal inputs. nih.gov
Cortical EEG ActivitySignificant reduction following brain injury.Not fully elucidated, potential neuroprotective mechanism. nih.gov

Live-Cell Imaging Approaches for Receptor Dynamics and Signaling

Combining the photolysis of this compound with live-cell imaging techniques provides a powerful method to visualize the downstream consequences of mGluR2/3 activation in real-time. Two-photon microscopy is particularly advantageous as it confines excitation to a femtoliter volume, enabling subcellular resolution with reduced phototoxicity, which is critical for long-term imaging experiments. nih.goved.ac.uk

Upon uncaging LY 379268, various imaging modalities can be employed to study receptor dynamics and signaling cascades:

Calcium Imaging: By loading cells with calcium indicators (e.g., Fluo-4), researchers can visualize changes in intracellular calcium concentrations that may result from mGluR2/3 activation and its subsequent modulation of ion channels and other receptors. ucdavis.edu

Fluorescence Resonance Energy Transfer (FRET): FRET-based biosensors can be used to monitor the activation of specific signaling molecules downstream of mGluR2/3. For example, biosensors for protein kinase A (PKA) or extracellular signal-regulated kinase (ERK) could reveal the spatiotemporal dynamics of these pathways following localized receptor activation. nih.govspringernature.com LY 379268 has been shown to activate Erk1/2 and GSK3β signaling pathways. nih.gov

Quantum Dot (QD) Tracking: To study the mobility and trafficking of the receptors themselves, individual mGluR2/3 receptors can be labeled with quantum dots. Their movement in the plasma membrane can be tracked before and after the localized uncaging of LY 379268, providing insights into receptor desensitization and internalization dynamics.

These imaging approaches, when triggered by the precise photoactivation of this compound, allow for a direct link to be established between the activation of a specific subset of receptors and the resulting intracellular signaling events and changes in receptor behavior on the cell surface.

Calibration and Quantitative Analysis of Uncaging Experiments

For uncaging experiments to yield quantitative and reproducible results, careful calibration is essential. The goal is to control and measure the concentration of the active ligand (LY 379268) released at a specific location and time.

Calibration of Caged Compound Concentration and Distribution: A primary challenge is determining the effective concentration of the caged compound at the target site within a light-scattering medium like brain tissue. A direct calibration method involves applying a fluorescent dye with a similar molecular weight to the caged compound. For instance, Alexa 488 (MW = 643) can be used to approximate the distribution of a caged compound like MNI-glutamate (MW = 323) in the brain. nih.gov By imaging the fluorescence at various depths, researchers can confirm that the compound concentration is relatively homogenous within the desired experimental region. nih.gov

Calibration of Uncaging Laser Power: The amount of released ligand is dependent on the laser power and duration of the light pulse. However, light scattering in tissue can make it difficult to know the precise power being delivered to the focal point. An effective method for calibrating the local uncaging power involves using the photobleaching of a known concentration of a fluorescent dye, such as Alexa-594. frontiersin.orgnih.gov Researchers have found that achieving a consistent level of bleaching (e.g., 40%) at any depth corresponds to a consistent and reproducible physiological response, such as an uncaging-evoked postsynaptic current (uEPSC). frontiersin.orgnih.gov This allows for the standardization of the uncaging stimulus across different cells and experimental conditions.

The photochemical properties of the caging group are critical for quantitative analysis. Key parameters include the quantum yield of photolysis (Φu), the molar extinction coefficient (ε), and the two-photon absorption cross-section (δa). These values determine the efficiency of the uncaging process. The NPEC (1-(2-nitrophenyl)ethyl) caging group is known for its stability against hydrolysis and its efficiency for near-UV photolysis.

Table 2: Properties of Molecules Relevant to Uncaging and Calibration

CompoundTypeKey Property / UseReference
This compoundCaged AgonistPhotolabile precursor for the mGluR2/3 agonist LY 379268. medchemexpress.com
MNI-glutamateCaged NeurotransmitterWidely used for two-photon glutamate uncaging; 2P cross-section of 0.06 GM at 730 nm. frontiersin.org
Alexa 488Fluorescent DyeUsed to calibrate the diffusion and local concentration of caged compounds in tissue. nih.gov
Alexa 594Fluorescent DyeUsed to calibrate local laser power via photobleaching for consistent uncaging. frontiersin.orgnih.gov

By implementing these advanced methodologies and rigorous calibration procedures, researchers can effectively use this compound to dissect the precise roles of mGluR2/3 in complex neural circuits with a high degree of control and quantitative accuracy.

Research Applications of Npec Caged Ly 379268 in Neurobiology

Delineating Synaptic Transmission and Plasticity Mechanisms

The precise activation of group II mGluRs using light-releasable LY 379268 has enabled detailed investigations into their role in modulating communication between neurons.

Table 1: Differential Roles of Group II mGluR Activation by LY 379268

LocationMechanism of ActionConsequence
Presynaptic Reduction of ionotropic glutamate (B1630785) receptor-mediated synaptic transmission. nih.govDecreased glutamate release.
Postsynaptic Activation of a barium-sensitive background K+ conductance. nih.govMembrane hyperpolarization and suppression of neuronal firing. nih.gov

Dendritic integration is the process by which a neuron combines multiple synaptic inputs to determine its output, the action potential. The activation of group II mGluRs by LY 379268 directly influences this process. By inducing membrane hyperpolarization and suppressing neuronal firing, the compound effectively raises the threshold for action potential generation. nih.gov This modulation of neuronal excitability is a key factor in how dendrites process and filter incoming signals before they reach the soma to trigger a nerve impulse.

Elucidating Mechanisms of Neuroprotection in In Vitro Models

LY 379268, released from its caged form, has demonstrated significant neuroprotective properties in various laboratory models of neuronal injury.

Excitotoxicity is a pathological process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death. This is a common mechanism in neurodegenerative diseases and ischemic events. nih.gov Research has shown that LY 379268 provides protection against cell death mediated by over-activation of NMDA receptors. In rat cortical neuronal cultures, LY 379268 was found to be neuroprotective against toxicity induced by N-methyl-D-aspartic acid (NMDA) and kainic acid. nih.gov The protective effect was measured by a reduction in the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage, and a decrease in DNA fragmentation, a hallmark of apoptosis (programmed cell death). nih.gov The potency of LY 379268 was significantly greater in preventing apoptosis than necrosis, suggesting a primary role in inhibiting programmed cell death pathways. nih.gov These effects were reversible with the application of a group II mGluR antagonist, confirming the receptor-specific action. nih.gov

Table 2: Neuroprotective Effects of LY 379268 Against Excitotoxic Agents

Excitotoxic AgentProtective OutcomeMeasurement
N-methyl-D-aspartic acid (NMDA)Reduced cell death. nih.govDecreased LDH release and DNA fragmentation. nih.gov
Kainic AcidReduced cell death. nih.govDecreased LDH release and DNA fragmentation. nih.gov
StaurosporineReduced cell death. nih.govDecreased LDH release and DNA fragmentation. nih.gov

Exploring Receptor Dynamics and Allosteric Modulation of mGluR3

Metabotropic glutamate receptors are complex proteins that can be modulated not only by agonists like LY 379268 that bind to the primary (orthosteric) site but also by compounds that bind to a secondary (allosteric) site. These are known as allosteric modulators. Cryo-electron microscopy studies have provided insights into the structural basis of how mGluR3 is activated by LY 379268 and how this is influenced by positive allosteric modulators (PAMs). pdbj.org These studies reveal that PAMs can reshape the conformation of the receptor, enhancing the effect of the primary agonist. pdbj.org Functional experiments support this, showing that a PAM can shift the dose-response curve of LY 379268, meaning a lower concentration of the agonist is needed to achieve the same effect. nih.gov This exploration of allosteric modulation opens new avenues for fine-tuning the therapeutic effects of group II mGluR activation.

Comparative Evaluation of Npec Caged Ly 379268 Within the Landscape of Caged Probes

Advantages and Unique Attributes of NPEC-caged-LY 379268

The utility of a caged compound is determined by a combination of its chemical, photophysical, and biological properties. This compound possesses several attributes that make it a suitable probe for specific experimental paradigms.

The NPEC caging group is characterized by its absorption in the near-ultraviolet (UV) spectrum, which is a key feature for its application in biological systems. Photolysis is typically achieved with light in the 300-380 nm range. hellobio.com This spectral property makes it compatible with common light sources used in microscopy and electrophysiology setups, such as xenon flashlamps and near-UV light-emitting diodes (LEDs). tocris.com

Table 1: Spectral and Photochemical Properties of Caging Groups

Caging Group Typical Excitation Wavelength (nm) Compatibility with Imaging Key Attributes
NPEC 300 - 380 Good; spectrally separate from many common fluorophores. Efficient for near-UV one-photon photolysis; stable to hydrolysis. tocris.com
MNI 300 - 380 Good; optically compatible with GFP, YFP, and most Ca2+ dyes. hellobio.com Rapid and efficient release; suitable for one- and two-photon uncaging. hellobio.com
RuBi ~470 (Visible) Excellent; less phototoxicity and deeper tissue penetration than UV. frontiersin.org Excitable with visible light; high quantum efficiency. frontiersin.org

| DEAC450 | 440 - 480 (Visible) | Excellent; allows for orthogonal uncaging with UV-sensitive cages. nih.gov | High molar absorptivity in the blue light range. nih.gov |

This table presents a comparative overview of different caging groups. Specific properties can vary depending on the molecule being caged.

The efficiency of a caged compound is a product of its ability to absorb light and the quantum yield of the uncaging reaction. nih.gov NPEC-caged compounds are noted for their stability against hydrolysis, a significant advantage over many other nitrobenzyl-based cages, ensuring that the active compound is not prematurely released. tocris.com

However, a defining characteristic of the NPEC cage is its relatively slow rate of photolysis. The "dark" reaction steps that follow the initial absorption of a photon proceed with a rate of approximately 10-20 s⁻¹ at a physiological pH of 7.4. tocris.com This release rate, while slower than that of other cages like MNI-glutamate, is often sufficient for studying the activation of G-protein coupled receptors (GPCRs) like the metabotropic glutamate (B1630785) receptors, which have slower signaling kinetics compared to ionotropic receptors. tocris.com The speed of the photolysis reaction for NPEC-caged compounds is also pH-dependent, with faster rates observed at lower pH. tocris.com

Table 2: Comparative Photolytic Release Rates of Caged Compounds

Caged Compound Example Caging Group Approximate Release Rate (at pH 7.4) Suitability
NPEC-DHPG NPEC 10 - 20 s⁻¹ tocris.com Activation of metabotropic GPCRs. tocris.com
MNI-glutamate MNI Very fast (e.g., 2x10⁶ s⁻¹ for some variants) tocris.com Studying fast synaptic transmission. hellobio.com
NPE-ATP NPE ~83 s⁻¹ nih.gov Studies where millisecond release is required.

| RuBi-glutamate | RuBi | < 50 ns hellobio.com | Ultrafast activation for high-precision mapping. |

This table provides examples of release rates for different caged compounds to contextualize the performance of the NPEC group.

Methodological Limitations and Considerations for Its Application

Despite its advantages, this compound is not without its limitations, which must be carefully considered when designing experiments.

A critical consideration for any caged compound is that it should be biologically inert before photolysis. nih.gov While NPEC-caged compounds generally show good stability and lack of activity at the target receptor, some caged compounds have been shown to have "off-target" effects. For instance, high concentrations of MNI-glutamate can act as an antagonist of GABAergic transmission. frontiersin.org It is therefore crucial to empirically verify that this compound does not affect baseline neuronal activity or other signaling pathways in the system under investigation.

Furthermore, the act of photolysis itself generates byproducts in addition to the desired active molecule. The photolysis of 1-(2-nitrophenyl)ethyl (NPE) compounds is known to produce 2-nitrosoacetophenone. instras.com These photoproducts can potentially have their own biological or chemical effects, which could confound the interpretation of experimental results. It is therefore essential to perform control experiments, such as irradiating the tissue in the absence of the caged compound, to rule out artifacts caused by the light or the photoproducts.

A significant limitation of this compound is its unsuitability for deep-tissue applications that rely on two-photon excitation. nih.gov Two-photon microscopy allows for greater imaging depth in scattering tissue like the brain because it uses longer wavelength infrared light, which scatters less. nih.govmicroscopist.co.ukutexas.edu For a caged compound to be effective with this technique, it must have a significant two-photon absorption cross-section.

NPEC and other nitrobenzyl-based cages have negligible two-photon uncaging cross-sections. nih.gov This means that impractically high laser power would be required to achieve efficient uncaging, increasing the risk of photodamage to the tissue. nih.gov Consequently, the use of this compound is largely restricted to superficial layers of tissue preparations, such as in brain slices or cultured cells, where single-photon excitation with near-UV light is feasible. nih.gov Researchers aiming to probe neuronal circuits in deep-tissue or in vivo contexts would need to consider alternative caging strategies, such as those based on MNI or RuBi, which have been developed with two-photon applications in mind. hellobio.comnih.gov

Future Directions and Advancements in Caged Compound Technology for Mglur Research

Development of Next-Generation Photoremovable Protecting Groups

The core of caged compound technology is the photoremovable protecting group (PPG), also known as a photocage. mdpi.com The evolution of these PPGs is critical for enhancing the precision and applicability of caged ligands in neuroscience. Research is actively pursuing the design of novel caging groups that surpass the limitations of traditional nitrobenzyl-based cages, such as the 1-(2-nitrophenyl)ethyl (NPEC) group. nih.gov Key goals include shifting the activation wavelength to reduce phototoxicity and improving the efficiency of the uncaging process. nih.gov

Red-Shifted and Multi-Photon Optimized Cages for Enhanced Spatiotemporal Resolution

A major thrust in PPG development is the creation of "red-shifted" cages that are sensitive to longer wavelength light, moving from the ultraviolet (UV) spectrum into the visible and near-infrared (NIR) regions. nih.gov Traditional PPGs are typically cleaved by UV light, which has poor tissue penetration and can cause cellular damage. nih.gov Longer wavelength light offers deeper penetration into scattering tissue like the brain and is less harmful to cells. nih.gov

This shift is closely linked to the increasing use of two-photon excitation microscopy. frontiersin.org Two-photon uncaging involves the near-simultaneous absorption of two lower-energy photons, a phenomenon that is confined to the tiny focal volume of a high-powered laser. nih.govcornell.edu This provides inherent three-dimensional spatial resolution, allowing for the precise targeting of individual synapses. frontiersin.org Consequently, there is a significant effort to develop cages with large two-photon absorption cross-sections, which quantifies the efficiency of two-photon absorption. nih.gov For example, coumarin-based derivatives like the 7-diethylaminocoumarin (DEAC) cage have been developed for their favorable two-photon properties. nih.gov A newer derivative, DEAC450, further shifts the two-photon excitation maximum to 900 nm, making it optically compatible with other cages that are activated at shorter wavelengths, enabling two-color uncaging experiments. nih.govharvard.edu

Caging StrategyTypical WavelengthKey AdvantagesRelevant Cages
Traditional Single-Photon UV (~350 nm)Established chemistryNPEC, MNI
Red-Shifted Single-Photon Visible (~450-500 nm)Deeper tissue penetration, reduced phototoxicity. nih.govCoumarin (B35378) derivatives. researchgate.net
Two-Photon Near-Infrared (~720-900 nm)High 3D spatiotemporal resolution, deep tissue imaging. frontiersin.orgcornell.eduMNI, Bhc, DEAC450. nih.govnih.govucdavis.edu

Novel Photocages with Improved Quantum Yields and Reduced Phototoxicity

The efficiency of a photocage is measured by its quantum yield, which is the fraction of absorbed photons that result in the cleavage of the protecting group. A low quantum yield necessitates higher light intensity for uncaging, increasing the risk of phototoxicity and damage to the biological sample. nih.gov Therefore, a primary goal in the design of new PPGs is to maximize the quantum yield.

Researchers are exploring various chemical scaffolds to create more efficient photocages. For instance, the bromo-hydroxycoumarin (Bhc) group was specifically designed for efficient two-photon photolysis. nih.gov Structural modifications to existing caging groups, such as the development of π-extended coumarin dyes, have also led to red-shifted absorption and improved decaging efficiency. nih.gov These efforts aim to create a toolbox of PPGs that can be tailored to specific experimental needs, balancing factors like wavelength sensitivity, quantum yield, and water solubility, while ensuring that the photoreleased by-products are non-toxic. nih.gov

Integration with Optogenetic and Chemogenetic Modalities for Multi-Modal Control

The next frontier in neuroscience research involves the multi-modal control of neural circuits, combining the strengths of different techniques. Caged compounds are increasingly being integrated with optogenetics and chemogenetics to achieve unparalleled precision in dissecting neuronal function. nih.govfrontiersin.org

Optogenetics uses light to control the activity of genetically modified neurons expressing light-sensitive ion channels. frontiersin.org Chemogenetics employs engineered receptors that are activated by specific, otherwise inert, designer drugs (DREADDs). youtube.com By combining these approaches, a researcher could, for instance, use optogenetics to stimulate a specific projection pathway while simultaneously using a caged mGluR antagonist to probe the role of these receptors in the postsynaptic neurons of the target region. This allows for the manipulation of neuronal activity across different spatial and temporal scales within the same experiment. researchgate.net Such integrated approaches are powerful for untangling the complex interplay of different cell types and signaling pathways that underlie behavior. nih.gov

High-Throughput Screening and Computational Design of Novel Caged mGluR Ligands

The discovery and optimization of novel caged compounds has traditionally been a resource-intensive process. However, modern drug discovery techniques are being adapted to accelerate this workflow. High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify new ligands or caging groups with desirable properties. mdpi.comrsc.org This can dramatically increase the pace of discovery compared to traditional, hypothesis-driven chemical synthesis. nih.gov

In parallel, computational chemistry and in silico design are becoming indispensable tools. nih.gov Molecular modeling can be used to predict how a particular caging group might be attached to a ligand like LY 379268 and how this modification will affect its binding to the target mGlu receptor. mdpi.com Computational methods can also predict the photochemical properties of a potential caged compound, such as its absorption spectrum and quantum yield, helping to prioritize candidates for synthesis. nih.govrsc.org By integrating computational design with HTS platforms, researchers can more efficiently navigate the vast chemical space to develop novel and improved caged mGluR ligands for neuroscientific research. acs.orgyoutube.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to confirm the selectivity of NPEC-caged-LY 379268 as a group II mGluR agonist?

  • Methodological Answer : Use antagonist co-administration in receptor binding assays. For example, LY 341495 (a group II mGluR antagonist) can reverse this compound’s effects, confirming specificity. Validate selectivity via Western blotting for downstream targets like phosphorylated Erk1/2 (MAPK pathway) or Akt/PKB (PI3K pathway), which are selectively modulated by group II mGluRs .

Q. How should researchers address solubility and stability challenges when preparing this compound for in vitro studies?

  • Methodological Answer : Dissolve the compound in DMSO (100 mM) or 1eq. NaOH (100 mM) for optimal solubility. For stability, aliquot and store at -20°C to prevent degradation. Pre-warm aliquots to room temperature before use and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in this compound’s efficacy in reducing extracellular glutamate across neural injury models?

  • Methodological Answer : Employ microdialysis in vivo to measure extracellular glutamate in specific brain regions (e.g., striatum) under varying injury conditions (e.g., TBI vs. sham). Use dose-response curves to identify context-dependent thresholds. For example, LY 379268 (active form) failed to reduce glutamate in TBI models but showed efficacy in non-injured tissues, suggesting injury-induced receptor desensitization. Validate via mGluR2/3 knockout models .

Q. What methodologies are critical for assessing this compound’s role in modulating MAPK/PI3K signaling in glioblastoma stem cells (GSCs)?

  • Methodological Answer : Use primary GSC cultures starved of mitogens to isolate pathway effects. Treat cells with LY 379268 (100 nM) and measure p-Erk1/2 (MAPK) and p-Akt/PKB (PI3K) via Western blotting. Include LY 341495 (antagonist) to confirm mGluR2/3 dependence. Combine with EGF/bFGF stimulation to test crosstalk between mGluR and growth factor signaling .

Q. How can researchers optimize in vivo tumor models to evaluate this compound’s anti-proliferative effects?

  • Methodological Answer : Implant U-87 MG glioblastoma cells subcutaneously in mice and deliver this compound via osmotic minipumps (1 mg/kg/day) for sustained release. Monitor tumor weight and volume over 28 days. Include controls with LY 341495 to isolate mGluR2/3-mediated effects. Validate via immunohistochemistry for proliferation markers (e.g., Ki-67) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s impact on tumor growth in preclinical models?

  • Methodological Answer : Conduct pathway-specific inhibition studies (e.g., MAPK/PI3K inhibitors) to determine if LY 379268’s effects are context-dependent. For instance, in GSCs, LY 379268 may inhibit cAMP but fail to suppress tumor growth without concurrent growth factor signaling. Use RNAi knockdown of mGluR2/3 to confirm receptor-specificity in contradictory models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.